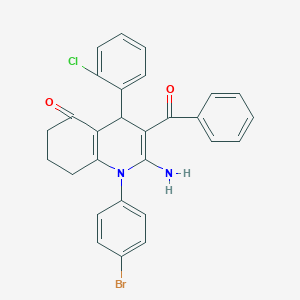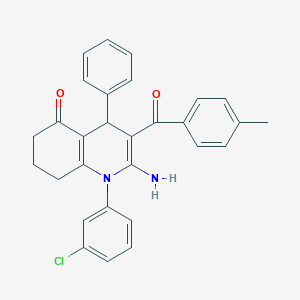![molecular formula C30H28N4O6S2 B304432 Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a thiazole derivative that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments is its potential therapeutic properties. This compound has shown promising results in various studies, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its safety and toxicity profile in animal models. Additionally, this compound could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate involves the reaction of 2-aminothiazole with 2-bromoacetic acid ethyl ester in the presence of sodium hydride. The resulting product is then reacted with 4-(3,4,5-trimethoxyphenyl)-6-phenyl-2-pyridinamine and 3-cyanopropanoic acid in the presence of triethylamine to obtain Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate.
Scientific Research Applications
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate has been studied for its potential therapeutic properties. It has shown promising results in various studies, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate |
|---|---|
Molecular Formula |
C30H28N4O6S2 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C30H28N4O6S2/c1-5-40-27(36)13-20-16-42-30(32-20)34-26(35)17-41-29-22(15-31)21(14-23(33-29)18-9-7-6-8-10-18)19-11-24(37-2)28(39-4)25(12-19)38-3/h6-12,14,16H,5,13,17H2,1-4H3,(H,32,34,35) |
InChI Key |
CWSHOJUSWTVWAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)